N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Overview
Description
“N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide” is a chemical compound used in scientific research1. It exhibits intriguing properties that make it suitable for various applications, including drug synthesis and catalysis1.
Synthesis Analysis
Unfortunately, the specific synthesis process for “N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide” is not available in the search results. However, a related compound, a (carbamothiol) oxalamide derivative, was synthesized and its structure was demonstrated using FT-IR, 1H-NMR, and 13C-NMR2.Molecular Structure Analysis
The molecular structure of “N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide” is not explicitly mentioned in the search results. However, it is known that it is a chemical compound with potential in various fields of research, including medicine, biochemistry, and materials science3.Chemical Reactions Analysis
The specific chemical reactions involving “N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide” are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide” are not explicitly mentioned in the search results. However, a related compound, “N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide”, is described as an off-white powder with a savory, meat-like aroma. It is soluble in non-polar organic solvents and insoluble in water4.Scientific Research Applications
Synthesis and Catalysis
- Novel Synthetic Approaches: A study by Mamedov et al. (2016) introduces a novel one-pot synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the utility of related compounds in synthetic organic chemistry. This method could be applicable to the synthesis of compounds similar to "N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide," highlighting its potential in the synthesis of complex organic molecules (Mamedov et al., 2016).
Pharmacology and Molecular Targets
- Orexin Receptors: Dugovic et al. (2009) explore the role of orexin receptors in sleep modulation, using selective antagonists. While not directly related, this research indicates the potential for compounds like "N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide" to modulate receptor activity, potentially offering insights into their use in pharmacological research (Dugovic et al., 2009).
Chemical Properties and Reactions
- Catalysis and Reaction Mechanisms: Zhu et al. (2003) discuss the [4 + 2] annulation process, which could be relevant for understanding the chemical behavior of "N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide" in complex synthetic pathways. This highlights the importance of such compounds in facilitating or undergoing chemical reactions with high specificity and yield (Zhu et al., 2003).
Safety And Hazards
The safety and hazards associated with “N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide” are not specified in the search results.
Future Directions
The future directions of “N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide” are not specified in the search results. However, given its potential in various fields of research, including medicine, biochemistry, and materials science3, it is likely to continue to be a subject of interest in these areas.
properties
IUPAC Name |
N-ethyl-N'-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-3-19-17(22)18(23)20-12-11-15-6-4-5-13-21(15)26(24,25)16-9-7-14(2)8-10-16/h7-10,15H,3-6,11-13H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTZFUAUSXOBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide |
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